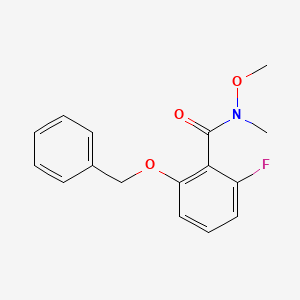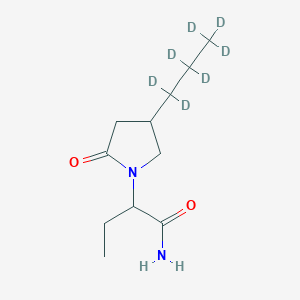
Brivaracetam-d7 (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brivaracetam-d7 (Mixture of Diastereomers): is a deuterated form of brivaracetam, an anticonvulsant drug used primarily for the treatment of epilepsy. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecule. This modification is often used in research to study the pharmacokinetics and metabolic pathways of the drug. The molecular formula of Brivaracetam-d7 is C11H13D7N2O2, and it has a molecular weight of 219.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Brivaracetam-d7 involves the incorporation of deuterium atoms into the brivaracetam molecule. One common method involves the use of deuterated reagents in the synthesis process. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of the deuterated propyl group. The final step involves the formation of the butanamide moiety. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Brivaracetam-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards. The separation of diastereomers is typically achieved using preparative high-performance liquid chromatography (HPLC) on a chiral phase with ethanol and heptane as solvents .
化学反应分析
Types of Reactions: Brivaracetam-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of Brivaracetam-d7, such as hydroxylated, alkylated, or dealkylated compounds .
科学研究应用
Chemistry: Brivaracetam-d7 is used as a reference standard in analytical chemistry for the calibration of instruments and the quantification of brivaracetam in biological samples. Its deuterated form allows for precise tracking in metabolic studies .
Biology: In biological research, Brivaracetam-d7 is used to study the pharmacokinetics and metabolic pathways of brivaracetam. The deuterium atoms help in distinguishing the compound from its non-deuterated counterpart in mass spectrometry .
Medicine: Brivaracetam-d7 is used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion. This information is crucial for optimizing dosage and improving therapeutic efficacy .
Industry: In the pharmaceutical industry, Brivaracetam-d7 is used in the development and quality control of brivaracetam formulations. It serves as a standard for ensuring the consistency and purity of the final product .
作用机制
Brivaracetam-d7 exerts its effects by binding to the synaptic vesicle protein 2A (SV2A) in the brain. This binding modulates neurotransmitter release and reduces neuronal excitability, thereby preventing seizures. The deuterium atoms in Brivaracetam-d7 do not alter the mechanism of action but provide a means to study the drug’s pharmacokinetics more accurately .
相似化合物的比较
Levetiracetam: Another anticonvulsant that also targets SV2A but has a different chemical structure.
Piracetam: A nootropic drug with a similar pyrrolidinone core but different pharmacological effects.
Brivaracetam: The non-deuterated form of Brivaracetam-d7, used for comparison in metabolic studies.
Uniqueness: Brivaracetam-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking in metabolic studies and helps in understanding the drug’s behavior in the body without altering its pharmacological effects .
属性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC 名称 |
2-[4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/i1D3,3D2,5D2 |
InChI 键 |
MSYKRHVOOPPJKU-HJHJEWFGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1CC(=O)N(C1)C(CC)C(=O)N |
规范 SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


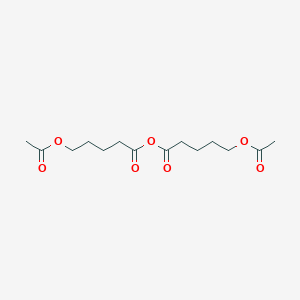
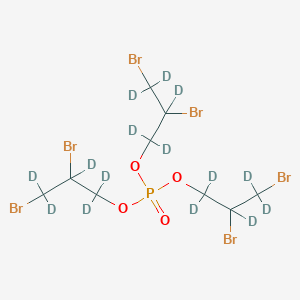
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
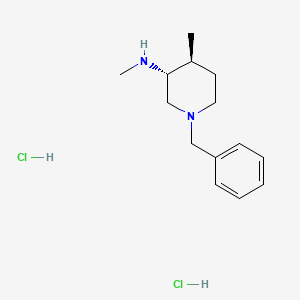


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
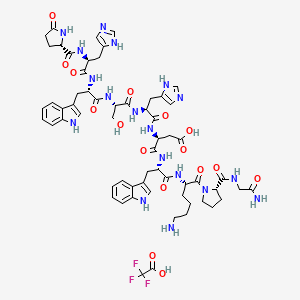


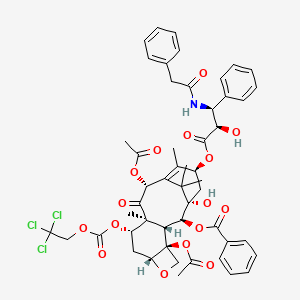
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
